Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-
Description
C3 (R configuration)
- Substituents :
- Carboxylic acid (-COOH, highest priority).
- Methoxy (-OCH₃).
- Main chain extending toward C4.
- Hydrogen (-H).
- Spatial arrangement : The descending priority order (1→2→3) forms a counterclockwise sequence, yielding an R configuration.
C4 (S configuration)
- Substituents :
- Boc-methylamino (-NH-CH₂-CO-O-C(CH₃)₃).
- Main chain toward C5.
- Methoxy-bearing carbon (C3).
- Hydrogen (-H).
- Spatial arrangement : The priority sequence (1→2→3) traces a clockwise path, resulting in an S configuration.
C5 (S configuration)
- Substituents :
- Methyl (-CH₃).
- Main chain toward C6.
- Main chain toward C4.
- Hydrogen (-H).
- Spatial arrangement : A clockwise priority order (1→2→3) assigns an S configuration.
Table 2: Stereochemical Analysis of Chiral Centers
| Carbon | Priority Order | Configuration |
|---|---|---|
| C3 | COOH > OCH₃ > CH₂ > H | R |
| C4 | Boc-methylamino > CH₂ > CH(OCH₃) > H | S |
| C5 | CH₃ > CH₂ > CH(Boc-methylamino) > H | S |
Comparative Structural Analysis with Related Statine Derivatives
Statine, a nonproteinogenic amino acid found in protease inhibitors, shares functional and stereochemical similarities with the target compound but differs in key modifications:
Structural Comparison
- Statine : (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid.
- C3 : Hydroxyl (-OH) group.
- C4 : Unprotected amino (-NH₂) group.
- C6 : Methyl (-CH₃) group.
- Target Compound :
- C3 : Methoxy (-OCH₃) instead of hydroxyl.
- C4 : Boc-protected methylamino (-NH-CH₂-CO-O-C(CH₃)₃) instead of amino.
- C5 : Methyl (-CH₃) instead of C6 methyl.
Functional Implications
- Hydrogen Bonding : The methoxy group reduces hydrogen bond donation capacity compared to statine’s hydroxyl, potentially altering receptor interactions.
- Stability : Boc protection enhances metabolic stability by shielding the amino group from enzymatic degradation.
- Lipophilicity : The tert-butyl group increases lipophilicity, favoring membrane permeability.
Table 3: Structural and Functional Differences Between Target Compound and Statine
Properties
Molecular Formula |
C15H29NO5 |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-7-10(2)14(11(20-6)8-12(17)18)16-9-13(19)21-15(3,4)5/h10-11,14,16H,7-9H2,1-6H3,(H,17,18)/t10-,11+,14-/m0/s1 |
InChI Key |
VKUIGEXPTWPTPC-WDMOLILDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)NCC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chiral Backbone Construction
The core structure is synthesized via asymmetric catalysis or chiral pool strategies. A patent method for analogous heptanoic acid derivatives employs high-pressure oxidation of 2-propyl enanthol using ZnO or CaO catalysts at 265–295°C and 2.8–3.2 MPa. For stereocontrol, enzymatic resolution or chiral auxiliary-mediated synthesis may be employed. For example:
Functionalization Steps
- Methoxy Introduction : Williamson ether synthesis at C3 using methyl iodide and a base (e.g., K₂CO₃).
- Methylamino Group Installation : Reductive amination of a ketone intermediate at C4 using methylamine and NaBH₃CN.
Boc Protection of the Methylamino Group
The methylamino group at C4 is protected using Boc anhydride under mild basic conditions:
- Reaction Conditions :
- Yield Optimization :
Industrial-Scale Considerations
Catalytic Oxidation
The patent CN103012105B details a scalable oxidation process for heptanoic acid derivatives:
| Parameter | Value |
|---|---|
| Catalyst | ZnO (1:70–80 w/w substrate) |
| Temperature | 265–295°C |
| Pressure | 2.8–3.2 MPa |
| Reaction Time | 1.8–3 h |
| Yield | 95.4–95.7% |
Purification Techniques
- Acidification and Crystallization : Adjusting pH to 3–4 with H₂SO₄ precipitates sodium sulfate, enabling facile isolation.
- Vacuum Distillation : Purification under reduced pressure (-0.7 to -0.9 MPa) at 210–220°C achieves >99% purity.
Stereochemical Analysis and Validation
Chiral HPLC
Enantiomeric excess is verified using chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3R,4S,5S) configuration, as reported for related structures.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Enzymatic Resolution | High enantioselectivity | Substrate-specific | 60–75 |
| Chiral Auxiliary | Predictable stereochemistry | Multi-step synthesis | 50–65 |
| Catalytic Asymmetric | Scalable | Requires specialized catalysts | 70–85 |
Chemical Reactions Analysis
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide or 4-dimethylaminopyridine are commonly used.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are Boc-protected amines or amino acids.
Deprotection Reactions: The major product is the free amine, along with by-products like carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Heptanoic acid derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in the following areas:
- Anticancer Activity : Research indicates that certain derivatives of heptanoic acid can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways .
- Neuroprotective Effects : Some studies suggest that heptanoic acid derivatives may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases .
Biochemical Applications
The compound's structural features allow it to interact with various biological molecules:
- Enzyme Inhibition : Heptanoic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This is significant for drug design aimed at regulating metabolic diseases .
- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs .
Synthesis and Derivatives
The synthesis of heptanoic acid derivatives often involves multi-step organic reactions. The Boc protection strategy is commonly employed to facilitate the introduction of amino groups without compromising the integrity of other functional groups.
Table 1: Synthetic Routes for Heptanoic Acid Derivatives
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Protection | Boc anhydride + amine | Boc-protected amine |
| 2 | Alkylation | Alkyl halide + base | Alkylated product |
| 3 | Hydrolysis | Acid/base hydrolysis | Free amino acid derivative |
Case Studies
Several case studies highlight the practical applications of heptanoic acid derivatives:
- Case Study on Antitumor Activity : A study published in a peer-reviewed journal explored the effects of a heptanoic acid derivative on human colorectal cancer cells. The results indicated a significant reduction in cell viability and enhanced apoptosis markers .
- Neuroprotective Study : Another research article focused on the neuroprotective effects of heptanoic acid derivatives against oxidative stress in neuronal cell lines. The findings suggested that these compounds could mitigate damage caused by reactive oxygen species .
- Drug Formulation Development : A pharmaceutical study utilized heptanoic acid derivatives to create a novel drug formulation aimed at improving the solubility and absorption of poorly soluble drugs, demonstrating enhanced therapeutic efficacy in preclinical models .
Mechanism of Action
The mechanism of action of Boc-Dil involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions to release the free amine . The Boc group acts as a temporary protective group, allowing for selective reactions on other functional groups without interference from the amino group.
Comparison with Similar Compounds
Dolaisoleucine (Dil)
- Structure: (3R,4S,5S)-3-Methoxy-5-methyl-4-(methylamino)heptanoic acid .
- Key differences: Lacks the Boc-protected methylamino group; instead, it has a free methylamino group at position 4. Found naturally in dolastatin 10, a potent antineoplastic cyclodepsipeptide .
- Biological role : Enhances cytotoxicity by promoting target binding to tubulin in cancer cells .
Isostatine (2a)
Boc-Protected Isostatine (CAS 133645-50-8)
- Structure: (3R,4S,5S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylheptanoic acid .
- Key differences: Hydroxyl group at position 3 (vs. methoxy in the target compound). Boc protection on the amino group (similar to the target compound).
- Role : Intermediate for synthesizing protease inhibitors and peptide antibiotics .
(4R,5S)-Fmoc-4-Amino-5-Methyl-Heptanoic Acid (CAS 331763-50-9)
- Structure: Fluorenylmethoxycarbonyl (Fmoc)-protected amino acid with a methyl group at position 5 .
- Key differences: Uses Fmoc (acid-labile) instead of Boc (base-labile) for amine protection. No methoxy group at position 3.
- Applications : Employed in enzyme inhibition studies and peptide library construction .
Structural and Functional Data Table
Biological Activity
Heptanoic acid, specifically the compound Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)- , is a complex organic molecule with significant biological implications. This article delves into its biological activity, synthesis, and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C15H29NO5
- Molecular Weight : 303.39 g/mol
- CAS Number : 132149-81-6
- IUPAC Name : (3R,4S,5S)-3-methoxy-5-methyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]heptanoic acid
The synthesis of this compound typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) strategy. This approach is crucial for preventing unwanted side reactions during peptide synthesis. The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical reactions.
Mechanism of Action :
The compound acts through various biochemical pathways, particularly in modulating enzyme activity related to histone deacetylases (HDACs). HDACs play a vital role in regulating gene expression by altering chromatin structure. Inhibition of HDACs has been associated with anti-cancer effects and neuroprotection.
Antiproliferative Effects
Research indicates that derivatives of heptanoic acid exhibit antiproliferative properties against various cancer cell lines. For instance, compounds similar to this heptanoic acid derivative have shown IC50 values in the low micromolar range against HDACs, indicating their potential as therapeutic agents in cancer treatment .
Neuroprotective Properties
The compound has also been evaluated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
- HDAC Inhibition Study :
- Neuroprotection Assessment :
-
Peptide Synthesis Application :
- The compound's role as a protecting group in peptide synthesis has been extensively documented. Its stability under various reaction conditions allows for the successful formation of complex peptide structures essential for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (HDAC Inhibition) | Biological Activity |
|---|---|---|---|
| Heptanoic Acid Derivative | C15H29NO5 | 17 nM | Antiproliferative, Neuroprotective |
| Other HDAC Inhibitor | C22H32N2O7 | 45 nM | Anticancer |
| Boc-Dil (similar derivative) | C15H29NO5 | 73 nM | Antiproliferative |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4S,5S)-configured heptanoic acid derivatives, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis typically involves stereoselective alkylation or amidation, followed by tert-butoxycarbonyl (Boc) protection. For example, coupling Boc-protected methylamine intermediates with methoxy-substituted carboxylic acid precursors under Mitsunobu conditions can preserve stereochemistry . Purification via RP-HPLC with mobile phases adjusted to pH 5.5 (e.g., methanol, water, sodium phosphate, and tetrabutylammonium hydroxide) ensures high purity . Yield optimization requires precise temperature control during carbamate formation and inert atmosphere conditions to prevent Boc-group degradation.
Q. Which analytical techniques are most effective for confirming the stereochemical configuration and functional group integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR to verify methoxy, Boc-protected amine, and methyl branching. Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial arrangements of stereocenters .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns consistent with the Boc group and methoxy substituents .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, critical for validating (3R,4S,5S) stereodescriptors .
Q. How can researchers assess the compound’s biological activity in pharmacological models?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., lipases or proteases) using fluorogenic substrates, with activity correlated to the Boc group’s steric effects and methoxy substituent’s electron-donating properties .
- Cell-based studies : Evaluate cytotoxicity and membrane permeability in cancer or bacterial lines, noting that the methyl branching may influence lipid bilayer interactions . Dose-response curves should account for potential hydrolysis of the Boc group in aqueous media.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Batch reproducibility : Verify synthetic consistency using chiral HPLC to detect stereochemical impurities >0.5% .
- Assay conditions : Replicate studies under standardized pH and temperature, as the Boc group’s stability varies in acidic environments .
- Data normalization : Use internal controls (e.g., reference inhibitors) to correct for inter-laboratory variability in enzymatic assays .
Q. How does the stereochemical configuration [(3R,4S,5S)] influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- LogP calculation : Compare experimental (e.g., shake-flask method) and computational (e.g., Molinspiration) logP values to quantify hydrophobicity differences between stereoisomers. The (3R,4S,5S) configuration may reduce aqueous solubility due to methyl group orientation .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for Boc-deprotection products. The (4S) configuration may slow oxidative metabolism relative to (4R) isomers .
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- Derivatization GC-FID : Apply single-drop microextraction (SDME) with derivatization (e.g., BSTFA) to enhance volatility of heptanoic acid analogs. Detection limits <0.01 mg/L are achievable for residual starting materials .
- Chiral UPLC-MS/MS : Use sub-2µm particle columns (e.g., Acquity BEH C18) with 0.1% formic acid in acetonitrile/water gradients to separate diastereomers. Quantify impurities at ppm levels .
Key Considerations for Researchers
- Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis.
- Boc Group Stability : Avoid prolonged storage in humid conditions to prevent hydrolysis .
- Data Validation : Cross-reference NMR and HRMS with computational models (e.g., Gaussian) to confirm electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
